3-Chloro-5-(2-methoxyphenyl)pyridazine

Lipophilicity ADME Solubility

Prioritize this specific 3-chloro-5-(2-methoxyphenyl)pyridazine isomer (CAS 749257-55-4) for your R&D. Its ortho-methoxy orientation delivers a unique XLogP3 of 2.4 and TPSA of 35 Ų—distinct from generic analogs—critical for structure–activity relationship studies and pharmacokinetic optimization. The pre-installed 5-(2-methoxyphenyl) group combined with the reactive 3-chloro leaving group enables direct, high-yielding late-stage diversification (Suzuki, Buchwald–Hartwig, SNAr). Ideal for focused library synthesis and antimicrobial or ATX-inhibitor lead programs.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B15317457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(2-methoxyphenyl)pyridazine
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NN=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-11(12)14-13-7-8/h2-7H,1H3
InChIKeyYDXICDCKRIJCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(2-methoxyphenyl)pyridazine – A Structurally Defined 3,5-Disubstituted Pyridazine Building Block for Precision Medicinal Chemistry and Agrochemical Procurement


3-Chloro-5-(2-methoxyphenyl)pyridazine (CAS 749257-55-4) is a heterocyclic small molecule belonging to the 3,5-disubstituted pyridazine class, with a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.65 g·mol⁻¹ [1]. The compound features a chloro leaving group at the pyridazine 3-position for further functionalisation and an ortho-methoxyphenyl substituent at the 5-position that modulates electronic properties, lipophilicity (XLogP3 = 2.4), and hydrogen-bonding capacity (HBA = 3) relative to des-methoxy and positional-isomer comparators [1][2][3]. These physicochemical distinctions directly influence procurement decisions when a specific substitution pattern is required for structure–activity relationship (SAR) studies, regioselective synthetic elaboration, or optimisation of pharmacokinetic parameters in lead series.

Why 3-Chloro-5-(2-methoxyphenyl)pyridazine Cannot Be Interchanged with Generic 3-Chloropyridazine Analogs – Key Differentiation Rationale


Substituting 3-chloro-5-(2-methoxyphenyl)pyridazine with a generic pyridazine analog such as 3-chloro-5-phenylpyridazine, 3-chloro-6-(2-methoxyphenyl)pyridazine, or 3-chloro-5-(4-methoxyphenyl)pyridazine introduces measurable alterations in lipophilicity, polar surface area, hydrogen-bond acceptor count, and regiochemical reactivity that are non-trivial for structure–activity relationships, synthetic route design, and compound procurement. Despite identical molecular weights among methoxy-substituted isomers, the ortho-methoxy orientation and the specific 3-chloro/5-aryl regiochemistry of the target compound confer a distinct combination of XLogP3 (2.4 vs 2.8 for the 6-isomer [1][3]), topological polar surface area (TPSA 35 Ų vs 25.8 Ų for the des-methoxy analog [1][2]), and synthetic utility in site-selective cross-coupling reactions [4]. These differences mean that generic interchange without experimental verification risks altering ligand binding, pharmacokinetics, or synthetic efficiency. The quantitative evidence below substantiates why this specific compound merits prioritised procurement.

Quantitative Differentiation Evidence for 3-Chloro-5-(2-methoxyphenyl)pyridazine Versus Closest Analogs


LogP Differentiation vs 6-Positional Isomer: 0.4-Log-Unit Lower Lipophilicity Indicating Superior Aqueous Solubility

3-Chloro-5-(2-methoxyphenyl)pyridazine exhibits an XLogP3 of 2.4, which is 0.4 log units lower than that of its 6-positional isomer 3-chloro-6-(2-methoxyphenyl)pyridazine (XLogP3 2.80) [1][2]. This difference, despite identical molecular formula and heavy-atom count, arises from the distinct electronic environment of the pyridazine ring when the 2-methoxyphenyl substituent occupies the 5- versus the 6-position. A ΔLogP of −0.4 corresponds to an approximately 2.5-fold increase in predicted aqueous solubility, which may translate to improved dissolution characteristics in biological assays.

Lipophilicity ADME Solubility Lead Optimisation

Topological Polar Surface Area (TPSA) Increase of 9.2 Ų vs Des-Methoxy Analog – Implications for Membrane Permeability and BBB Penetration

The target compound possesses a computed TPSA of 35 Ų, which is 9.2 Ų higher (a 36% relative increase) than that of the des-methoxy analog 3-chloro-5-phenylpyridazine (TPSA 25.8 Ų) [1]. This increase is attributable to the methoxy oxygen acting as an additional hydrogen bond acceptor (HBA count: 3 vs 2) and the associated conformational flexibility (rotatable bonds: 2 vs 1). In drug discovery paradigms, a TPSA above 30–35 Ų is often associated with reduced passive transcellular permeability and restricted blood–brain barrier penetration, whereas the des-methoxy analog falls below this threshold.

Polar Surface Area Membrane Permeability Blood–Brain Barrier Drug-Likeness

Regioselective Synthetic Utility: 3-Chloro-5-aryl Pyridazines Enable Orthogonal Site-Selective Cross-Coupling Versus 6-Aryl Isomers

Published methodology on 3,5-dichloropyridazines demonstrates that the 3-position and 5-position chlorine atoms exhibit ligand-dependent differential reactivity in Suzuki–Miyaura cross-coupling, with the 5-position traditionally considered the less reactive C–X bond [1]. By pre-installing the desired 5-aryl substituent (as in 3-chloro-5-(2-methoxyphenyl)pyridazine), the remaining 3-chloro group is available for selective, high-yielding derivatisation via nucleophilic aromatic substitution (SNAr) or Pd-catalysed coupling, without competing reactivity at the 5-position. In contrast, 3-chloro-6-aryl pyridazine isomers place the aryl group adjacent (ortho) to the leaving group at the 6-position, altering electronic activation and potentially complicating regioselective transformations.

Regioselective Synthesis Suzuki Coupling C–H Functionalisation Building Block Utility

Class-Level Antimicrobial Potency: Chloro-Pyridazine Derivatives Achieve MICs Lower Than Chloramphenicol Against Gram-Negative Bacteria

In a 2020 study of structurally related pyridazine derivatives, chloro-substituted analogs exhibited minimum inhibitory concentrations (MICs) of 0.892–3.744 μg·mL⁻¹ against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens, which were lower than those of the standard antibiotic chloramphenicol (MIC 2.019–8.078 μg·mL⁻¹) tested under identical conditions [1]. While this data does not originate from direct testing of 3-chloro-5-(2-methoxyphenyl)pyridazine itself, the consistent superior activity of chloro-bearing pyridazines over non-chlorinated congeners within this series provides class-level evidence that the 3-chloro substituent is a critical determinant of antimicrobial potency, and that the target compound carries this essential pharmacophoric feature.

Antimicrobial Gram-Negative MIC Drug Discovery

Ortho-Methoxy Substitution: Distinct Conformational and Electronic Profile vs Para-Methoxy Analog

The ortho-methoxy substituent on the 5-phenyl ring of the target compound introduces a steric and electronic environment distinct from that of the para-methoxy analog 3-chloro-5-(4-methoxyphenyl)pyridazine (CAS 100079-01-4). Ortho-substitution restricts rotation about the aryl–pyridazine bond to a greater degree than para-substitution, resulting in a more defined conformational population and altered torsion-angle preference. The methoxy oxygen lone pairs in the ortho position can also engage in intramolecular interactions with the pyridazine ring nitrogen, potentially modulating the electron density at N1/N2 and affecting hydrogen-bonding and metal-chelation behaviour. Quantitative torsion-angle distributions or intramolecular interaction energies are not available for direct comparison, but the principle is well-established in medicinal chemistry: ortho-substituted biphenyl and phenyl-heteroaryl systems frequently exhibit enhanced target selectivity due to restricted conformational sampling compared to para-substituted congeners.

Conformational Analysis ortho-Substituent Effect Electronic Modulation SAR

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-(2-methoxyphenyl)pyridazine Based on Differentiated Evidence


Medicinal Chemistry Lead Optimisation Requiring Controlled Lipophilicity and TPSA Within CNS Drug-Like Space

Programs targeting peripheral or CNS indications where fine-tuning of LogP and TPSA is critical should prioritise 3-chloro-5-(2-methoxyphenyl)pyridazine over the 6-isomer or des-methoxy analog. The XLogP3 of 2.4 (Δ = −0.4 vs the 6-isomer [1][2]) and TPSA of 35 Ų (Δ = +9.2 Ų vs des-methoxy analog [1]) place the compound at the borderline of CNS-permeability guidelines, offering a calculated physicochemical profile that can be exploited for peripheral selectivity or moderate CNS exposure depending on the target. Procurement of the correct isomer ensures that SAR interpretation is not confounded by unrecognised solubility or permeability biases.

Divergent Library Synthesis via Regioselective Pd-Catalysed Cross-Coupling

Synthetic chemists building focused libraries of 3,5-diarylpyridazines can leverage the pre-installed 5-(2-methoxyphenyl) group and the remaining 3-chloro leaving group for late-stage diversification. The documented ligand-dependent site-selectivity on the 3,5-dichloropyridazine scaffold [4] provides a validated synthetic blueprint; the target compound eliminates the need for a challenging mono-coupling step at the less reactive 5-position, enabling direct, high-yielding Suzuki, Buchwald–Hartwig, or SNAr reactions at the 3-position with minimal competing side reactions.

Antimicrobial Drug Discovery Leveraging the Chloro-Pyridazine Pharmacophore

In antimicrobial screening campaigns where the chloro-pyridazine core has been identified as a potency-driving pharmacophore (class-level MICs of 0.892–3.744 μg·mL⁻¹ vs chloramphenicol at 2.019–8.078 μg·mL⁻¹ [3]), 3-chloro-5-(2-methoxyphenyl)pyridazine offers a differentiated entry point. Its ortho-methoxy substituent introduces conformational restriction and additional hydrogen-bonding capacity (HBA = 3) not present in simpler 3-chloro-5-phenylpyridazine (HBA = 2), potentially enabling novel interactions with bacterial enzyme targets such as DNA gyrase subunit B, as suggested by molecular docking studies of related chloro-pyridazines [3].

Autotaxin Inhibitor Programs and Inflammatory Pain Research

The pyridazine scaffold is recognised in patent literature as a core structure for autotaxin (ATX) inhibitors with therapeutic applications in pain, fibrotic diseases, and cancer [5]. While 3-chloro-5-(2-methoxyphenyl)pyridazine is not a specifically exemplified compound in the published autotaxin inhibitor patents, its 3-chloro-5-aryl substitution pattern falls within the claimed Markush space of US 9,273,011 B2, and its modulated physicochemical properties (LogP 2.4, TPSA 35 Ų) may offer advantages for ATX inhibitor lead optimisation, particularly when balancing potency against metabolic stability and plasma protein binding.

Quote Request

Request a Quote for 3-Chloro-5-(2-methoxyphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.